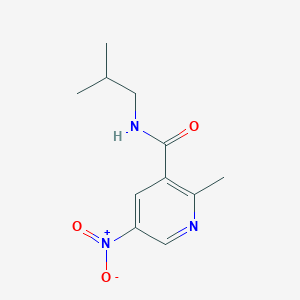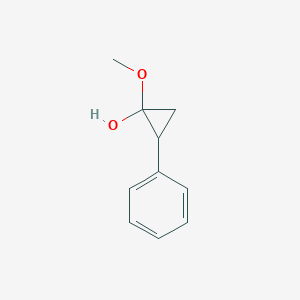![molecular formula C13H15ClS B14610623 Benzene, [(chlorocyclohexylidenemethyl)thio]- CAS No. 59664-74-3](/img/structure/B14610623.png)
Benzene, [(chlorocyclohexylidenemethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(chlorocyclohexylidenemethyl)thio]- is an organic compound that features a benzene ring substituted with a chlorocyclohexylidenemethylthio group. This compound is part of a broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(chlorocyclohexylidenemethyl)thio]- typically involves the reaction of benzene with chlorocyclohexylidenemethylthio chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Benzene, [(chlorocyclohexylidenemethyl)thio]- may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(chlorocyclohexylidenemethyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, [(chlorocyclohexylidenemethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(chlorocyclohexylidenemethyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Cyclohexylbenzene: Benzene substituted with a cyclohexyl group.
Thiophenol: Benzene substituted with a thiol group.
Uniqueness
Benzene, [(chlorocyclohexylidenemethyl)thio]- is unique due to the presence of both a chlorocyclohexylidenemethyl and a thio group, which impart distinct chemical properties and reactivity compared to simpler aromatic compounds.
Properties
CAS No. |
59664-74-3 |
|---|---|
Molecular Formula |
C13H15ClS |
Molecular Weight |
238.78 g/mol |
IUPAC Name |
[chloro(cyclohexylidene)methyl]sulfanylbenzene |
InChI |
InChI=1S/C13H15ClS/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
InChI Key |
CTNRYSXAATXFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(SC2=CC=CC=C2)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)







![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)


![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)

